molecular formula C27H44O5 B1235276 24-OH-THCA CAS No. 5226-26-6

24-OH-THCA

Cat. No.: B1235276
CAS No.: 5226-26-6
M. Wt: 448.6 g/mol
InChI Key: VXQOOUCCLSSSSV-JUXNRBFSSA-N
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Description

24-Hydroxy-tetrahydrocannabinolic acid (24-OH-THCA) is a hydroxylated derivative of tetrahydrocannabinolic acid (THCA), a precursor to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is of interest due to its potential biological activities and its role in the biosynthesis of other cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Hydroxy-tetrahydrocannabinolic acid typically involves the hydroxylation of tetrahydrocannabinolic acid. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions .

Industrial Production Methods

Industrial production of 24-Hydroxy-tetrahydrocannabinolic acid may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for high yield .

Chemical Reactions Analysis

Types of Reactions

24-Hydroxy-tetrahydrocannabinolic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various hydroxylated and non-hydroxylated cannabinoids, which may have distinct biological activities .

Scientific Research Applications

24-Hydroxy-tetrahydrocannabinolic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 24-Hydroxy-tetrahydrocannabinolic acid involves its interaction with various molecular targets, including cannabinoid receptors (CB1 and CB2), and enzymes involved in the metabolism of cannabinoids. It may also modulate signaling pathways related to inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

24-Hydroxy-tetrahydrocannabinolic acid is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other cannabinoids. Its potential for modulating cannabinoid receptor activity and influencing various signaling pathways makes it a compound of significant interest in cannabinoid research .

Properties

CAS No.

5226-26-6

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(E,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C27H44O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h7,15,17-24,28-30H,5-6,8-14H2,1-4H3,(H,31,32)/b16-7+/t15-,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

VXQOOUCCLSSSSV-JUXNRBFSSA-N

SMILES

CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

24-OH-THCA
3 alpha,7 alpha,12 alpha-trihydroxycholest-24-enoic acid
3,7,12-trihydroxy-5beta-cholest-24-en-26-oic acid
3,7,12-trihydroxycholest-24-enoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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24-OH-THCA
Reactant of Route 6
24-OH-THCA

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